![molecular formula C24H26N2O4 B4111033 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide](/img/structure/B4111033.png)
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide
Overview
Description
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its development was halted due to its potential association with cancer in animal studies. Despite this setback, GW501516 has gained popularity in the scientific community as a research tool due to its ability to improve endurance and enhance fat burning.
Mechanism of Action
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ induces the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy production and a decrease in fat storage, resulting in improved endurance and fat burning.
Biochemical and Physiological Effects:
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to an increase in energy production. In addition, 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has been shown to enhance endurance by increasing the capacity of skeletal muscle to use oxygen. It has also been found to improve insulin sensitivity and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has several advantages as a research tool. It is easy to administer and has a long half-life, making it suitable for use in animal studies. It has been extensively studied and has a well-established mechanism of action. However, it also has some limitations. Its potential association with cancer in animal studies raises concerns about its safety. In addition, its use as a performance-enhancing drug in sports raises ethical concerns.
Future Directions
There are several future directions for research on 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide. One area of research is the development of safer PPARδ agonists that do not have the potential to cause cancer. Another area of research is the investigation of the potential therapeutic applications of 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide on energy metabolism and endurance.
Scientific Research Applications
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has been extensively studied for its potential use as a research tool in various fields such as sports science, physiology, and pharmacology. It is commonly used as a performance-enhancing drug in sports and has been found to improve endurance by increasing the capacity of skeletal muscle to use oxygen. In addition, 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has been shown to enhance fat burning by increasing the expression of genes involved in lipid metabolism.
properties
IUPAC Name |
4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-30-22-11-18(24-12-15-8-16(13-24)10-17(9-15)14-24)6-7-19(22)23(27)25-20-4-2-3-5-21(20)26(28)29/h2-7,11,15-17H,8-10,12-14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNIBKUZAMZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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